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molecular formula C8H8BrNO B1279644 2-(3-Bromophenyl)acetamide CAS No. 60312-83-6

2-(3-Bromophenyl)acetamide

Cat. No. B1279644
M. Wt: 214.06 g/mol
InChI Key: JEYSSRJRKIAJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674811B2

Procedure details

1-Hydroxybenzotriazole (HOBT, 13.82 g, 102.3 mmol), N-ethyldiisopropyl amine (Hunig's base, 13.22 g, 102.3 mmol) and ammonium carbonate (27.0 g, 279.0 mmol) were added to a solution of (3-bromophenyl)acetic acid (20.0 g, 93.0 mmol) in freshly dried and distilled tetrahydrofuran (80 mL) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for about 5 minutes and then cooled to 0° C. and stirred at the same temperature for about 1 hour. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCLHCl, 19.61 g, 102.3 mmol) was added at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for about 12 hours. The solvent was evaporated under vacuum and water was added. A white solid was obtained which was filtered, washed with water and dried. Yield: 12.69 g.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C.C(=O)([O-])[O-].[NH4+].[NH4+].[Br:26][C:27]1[CH:28]=[C:29]([CH2:33][C:34]([OH:36])=O)[CH:30]=[CH:31][CH:32]=1.Cl.CN(C)CCCN=C=NCC>>[Br:26][C:27]1[CH:28]=[C:29]([CH2:33][C:34]([NH2:2])=[O:36])[CH:30]=[CH:31][CH:32]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
13.82 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
13.22 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
19.61 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in freshly dried
DISTILLATION
Type
DISTILLATION
Details
distilled tetrahydrofuran (80 mL) under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at the same temperature for about 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for about 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum and water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A white solid was obtained which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC=1C=C(C=CC1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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